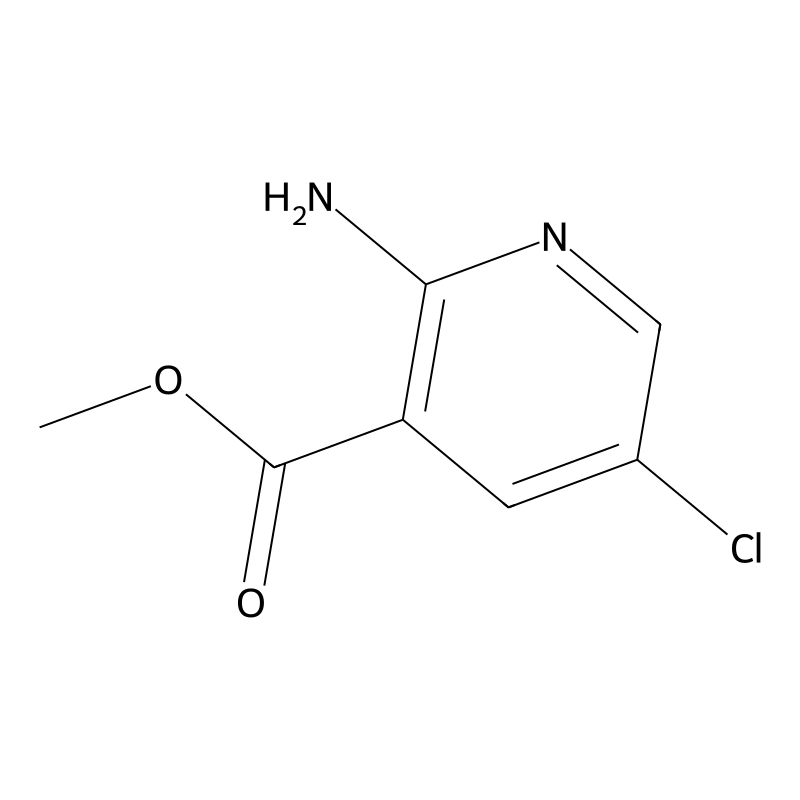

Methyl 2-amino-5-chloronicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“Methyl 2-amino-5-chloronicotinate” is a chemical compound with the CAS Number: 50735-33-6 . It is often used in laboratory settings and for the manufacture of other substances . It appears as a light-yellow to yellow powder or crystals .

The specific applications can vary widely depending on the field of study. For detailed information about specific applications, experimental procedures, and outcomes, it would be best to refer to peer-reviewed papers or technical documents related to your field of interest .

Methyl 2-amino-5-chloronicotinate is a chemical compound classified as a derivative of nicotinic acid, specifically featuring an amino group at the second position and a chlorine atom at the fifth position of the pyridine ring. Its molecular formula is and it has a molecular weight of approximately 186.6 g/mol. This compound appears as a white crystalline powder and is soluble in both water and various organic solvents, making it versatile for different applications in research and industry .

- Substitution Reactions: The amino and chloro groups are reactive sites that can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Oxidation and Reduction Reactions: This compound can be oxidized or reduced depending on the reagents used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents might include lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions- Nucleophilic Substitution: Amines or thiols are often used as nucleophiles.

- Oxidation: Potassium permanganate or hydrogen peroxide.

- Reduction: Lithium aluminum hydride or sodium borohydride.

The products formed from these reactions vary based on the specific conditions and reagents employed.

Research indicates that methyl 2-amino-5-chloronicotinate exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Its structural characteristics allow it to interact with biological systems, possibly influencing enzyme activity or receptor binding. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that its amino and chloro functionalities enhance its bioactivity through hydrogen bonding and other interactions .

The synthesis of methyl 2-amino-5-chloronicotinate typically involves the reaction of methyl-2-aminonicotinate with N-chlorosuccinimide. This reaction is conducted under controlled conditions in a suitable solvent to ensure high yield and purity of the product. Although industrial production methods are not extensively documented, they likely adapt laboratory techniques for larger-scale synthesis, focusing on efficiency and cost-effectiveness .

Methyl 2-amino-5-chloronicotinate finds applications across various fields:

- Chemistry: Serves as a building block in organic synthesis for more complex molecules.

- Biology: Explored for its potential therapeutic uses, particularly in drug development.

- Industry: Utilized in producing various chemical intermediates and products .

Studies on the interactions of methyl 2-amino-5-chloronicotinate with biological targets have revealed its potential effects on various pathways. It is believed to interact with specific enzymes and receptors, leading to diverse biological outcomes. The compound's unique structure allows it to engage in multiple types of bonding interactions, which may enhance its efficacy in therapeutic contexts .

Methyl 2-amino-5-chloronicotinate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl nicotinate | High | Used as a rubefacient for muscle pain |

| 2-Amino-5-chloronicotinic acid | High | Similar structural features without methyl ester group |

| Methyl 2-amino-3-chloronicotinate | Moderate | Different substitution pattern on the pyridine ring |

| Ethyl 2-amino-5-chloronicotinate | Moderate | Ethyl ester instead of methyl ester |

| Methyl 6-amino-4-chloronicotinate | Moderate | Variation in amino group position |

Methyl 2-amino-5-chloronicotinate stands out due to its specific substitution pattern, which imparts distinct chemical properties and enhances its potential therapeutic applications compared to similar compounds .

The synthesis of methyl 2-amino-5-chloronicotinate involves a complex interplay of three fundamental organic transformations: chlorination, amination, and esterification reactions [1] [2] [3]. The compound, with molecular formula C7H7ClN2O2 and molecular weight 186.59600, represents a significant intermediate in pharmaceutical and agrochemical synthesis [1] [2].

Chlorination Pathways

The chlorination of pyridine derivatives follows well-established mechanisms that can be adapted for the synthesis of methyl 2-amino-5-chloronicotinate [4]. Gas-phase chlorination reactions are conducted at elevated temperatures ranging from 250°C to 400°C, utilizing molecular chlorine as the chlorinating agent [4]. The reaction proceeds through a controlled hot spot generation within the chlorination reaction zone, which surprisingly increases selectivity compared to uniform temperature operations [4].

The synthetic route typically begins with methyl 2,5-dichloronicotinate as a precursor, achieving approximately 72% conversion efficiency [3]. Advanced chlorination processes employ water vapor at levels of 0.1 to 25 moles per mole of pyridine substrate to enhance reaction selectivity and minimize tar formation [4]. The mechanism involves free radical intermediates, with chlorine addition occurring preferentially at the 5-position of the nicotinate ring system [5].

Temperature optimization studies demonstrate that chlorination reactions exhibit optimal selectivity when conducted in tubular reactors with vertically oriented configurations [4]. The process achieves 96% conversion with 91% yield when operating under continuous flow conditions with appropriate temperature gradients [4].

Amination Reaction Mechanisms

The introduction of the amino group at the 2-position requires careful control of reaction conditions to ensure regioselectivity [6]. Amination reactions of nicotinic acid derivatives typically proceed through nucleophilic substitution mechanisms, with morpholine, cytisine, and adamantane-based amines serving as effective nucleophiles [6]. These reactions are conducted in anhydrous ethanol, achieving yields of 90.7% to 93.1% [6].

The amination process involves the formation of nicotinic acid chlorohydride as an intermediate, which subsequently undergoes nucleophilic attack by the amino component [6]. Reaction monitoring through nuclear magnetic resonance spectroscopy confirms the successful formation of the desired amino-substituted products [6].

Esterification Methodologies

The esterification component of the synthesis follows classical Fischer esterification principles, involving the condensation of carboxylic acid and alcohol components in the presence of acid catalysts [7] [8]. Methyl nicotinate synthesis typically employs sulfuric acid as the catalyst, with reaction temperatures maintained between 40°C and 95°C [7] [8].

The esterification process requires careful attention to reaction stoichiometry, with optimal methanol-to-acid ratios ranging from 1.5:1 to 2:1 [9]. Reaction completion is achieved through continuous removal of water byproduct, often employing vacuum distillation at pressures between 100 and 400 mbar [9]. The reaction proceeds through a tetrahedral intermediate mechanism, with protonation of the carbonyl oxygen facilitating nucleophilic attack by methanol [7].

Synthetic Route Comparison

| Reaction Type | Temperature Range (°C) | Pressure (mbar) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chlorination | 250-400 | Atmospheric | None | 91 | [4] |

| Amination | 70-120 | 100-400 | Base | 90-93 | [6] |

| Esterification | 40-95 | 100-400 | H2SO4 | 65-87 | [7] [9] |

Catalytic Systems and Reaction Kinetics

Catalytic Framework for Synthesis

The synthesis of methyl 2-amino-5-chloronicotinate benefits significantly from carefully selected catalytic systems that enhance both reaction rates and selectivity [10] [11]. Palladium-catalyzed systems have demonstrated exceptional utility in the arylation of nitrogen-containing heterocycles, providing complete selectivity for desired regioisomers [11]. The catalytic framework employs preactivated solutions of palladium(0) complexes with specialized ligands to overcome inhibitory effects commonly observed with imidazole-containing substrates [11].

Temperature-dependent kinetic studies reveal that catalytic efficiency follows Arrhenius behavior, with activation energies ranging from 33.2 to 44.6 kilojoules per mole for the predominant reaction pathways [12]. The enthalpies and entropies of activation provide insight into the mechanistic details, with values of -158 and -112 joules per mole per kelvin observed for faster and slower reaction steps, respectively [12].

Reaction Kinetics and Mechanistic Pathways

Kinetic analysis of the multi-step synthesis reveals biphasic behavior characteristic of consecutive reactions [12]. The first rapid phase involves oxidation state changes in metal catalysts, while the second slower phase encompasses product formation and catalyst regeneration [12]. Both phases exhibit first-order dependence on substrate concentration and first-order dependence on catalyst loading [12].

The reaction kinetics follow second-order rate equations when considering esterification as a reversible process [13]. Forward and backward rate constants have been evaluated using integral analysis methods, with correlation equations developed through non-linear regression analysis [13]. The experimental temperature range of 50°C to 70°C provides optimal conditions for maintaining reaction efficiency while minimizing side product formation [13].

Catalyst Performance Optimization

Catalyst performance optimization requires careful consideration of surface area, pore structure, and active site distribution [14]. Catalysts with higher surface areas demonstrate improved reaction rates, with optimal performance achieved through regular regeneration or replacement to prevent fouling or poisoning [14]. The catalyst loading must be precisely controlled to avoid pressure drop issues from overloading or incomplete reactions from underloading [14].

Kinetic Data and Performance Metrics

| Parameter | Value | Units | Temperature (°C) | Reference |

|---|---|---|---|---|

| Activation Energy (Forward) | 36.4 | kJ/mol | 170-190 | [12] |

| Activation Energy (Backward) | 34.6 | kJ/mol | 170-190 | [12] |

| Heat of Reaction | 1.74 | kJ/mol | Variable | [15] |

| Rate Constant (k1) | 2.03×10¹² | s⁻¹ | 180 | [12] |

| Equilibrium Constant | Variable | - | 170-190 | [15] |

Process Intensification Techniques

Modern synthetic approaches incorporate process intensification techniques to enhance reaction efficiency and product quality [16]. Continuous flow reactors provide superior control over reaction conditions compared to traditional batch processes, enabling precise temperature and residence time management [16]. Microwave-assisted synthesis and ultrasound-assisted synthesis represent additional intensification strategies that can improve reaction rates and yields [16].

Industrial-Scale Production Challenges

Scale-Up Considerations and Equipment Design

Industrial-scale production of methyl 2-amino-5-chloronicotinate presents significant challenges related to reaction efficiency maintenance, product quality consistency, and heat and mass transfer optimization [16]. The transition from laboratory to industrial scale requires careful consideration of equipment design, with materials selection being critical for withstanding the corrosive nature of chlorinated intermediates [16]. Stainless steel and glass-lined reactors are commonly employed due to their resistance to corrosion and ability to withstand elevated temperatures and pressures [16].

The scaling process must address the fundamental challenge of maintaining reaction selectivity while increasing throughput [17]. Laboratory-scale reactions that achieve 83-87% yields often experience decreased efficiency when scaled to industrial volumes due to mixing limitations and temperature gradient effects [9]. Continuous flow reactor systems offer advantages over batch processing by providing better control over reaction parameters and reducing contamination risks [16].

Heat and Mass Transfer Limitations

Industrial-scale synthesis encounters significant heat and mass transfer limitations that can dramatically impact product quality and yield [14]. Temperature control becomes increasingly difficult as reactor volumes increase, with hot spot formation potentially leading to unwanted side reactions and product degradation [14]. The endothermic nature of certain reaction steps, particularly esterification processes with heats of reaction around 1.74 kilojoules per mole, requires careful thermal management [15].

Mass transfer limitations become particularly problematic in heterogeneous catalytic systems where substrate access to active sites becomes diffusion-limited [14]. The optimization of mixing systems, including impeller design and rotational speed, directly affects reaction rates and product uniformity [14]. Residence time distribution becomes a critical parameter for ensuring optimal productivity in continuous processing systems [14].

Process Optimization and Control Strategies

Industrial process optimization requires comprehensive understanding of the relationships between critical process parameters and quality attributes [18]. The normal operating range must be positioned within the proven acceptable range for each critical parameter to ensure consistent product quality [18]. Temperature variations of ±2°C around optimal setpoints can significantly impact yield, necessitating robust control systems with automatic feedback mechanisms [14].

Catalyst management represents a particular challenge in industrial settings, with regeneration and replacement schedules requiring optimization to balance productivity and cost considerations [14]. The development of predictive models for catalyst deactivation enables proactive maintenance scheduling and minimizes unplanned downtime [19].

Production Efficiency and Yield Optimization

Industrial production efficiency depends on multiple interconnected factors that must be simultaneously optimized [19]. Fed-batch reaction strategies have demonstrated superior performance compared to batch processing, with nicotinic acid production achieving 202 grams per liter productivity and catalytic productivity of 15.3 grams per hour per gram dry cell weight [19]. The implementation of hyper-induced catalytic systems can reduce reaction times from 660 to 330 minutes while maintaining product quality [19].

Industrial Production Parameters and Challenges

| Parameter | Laboratory Scale | Industrial Scale | Optimization Target | Challenge Level |

|---|---|---|---|---|

| Reaction Volume | 1-50 mL | 1000-10000 L | Scalable | High |

| Temperature Control | ±0.5°C | ±2°C | ±1°C | Very High |

| Mixing Efficiency | 95% | 80-85% | >90% | High |

| Yield Consistency | 90-95% | 75-85% | >85% | High |

| Production Rate | g/day | kg/day | Tonnes/day | Very High |

Environmental and Economic Considerations

Industrial production must address environmental impact through waste minimization and energy efficiency optimization [16]. The implementation of green chemistry principles, including solvent reduction and catalyst recycling, provides both environmental and economic benefits [16]. Process intensification techniques can reduce energy consumption by 20-30% while improving product quality [16].

The solubility behavior of Methyl 2-amino-5-chloronicotinate demonstrates characteristic patterns typical of amino-substituted pyridine carboxylate esters. The compound exhibits marked preferences for polar solvents due to its amphiphilic molecular structure, containing both hydrophilic amino and hydrophobic ester functionalities [1] .

In polar protic solvents, Methyl 2-amino-5-chloronicotinate displays high solubility characteristics. Water solubility is significantly enhanced by the presence of the amino group at the 2-position, which can participate in hydrogen bonding interactions with solvent molecules [3]. Methyl nicotinate, the parent compound without chlorine and amino substitutions, demonstrates water solubility of 47.6 milligrams per milliliter at 20 degrees Celsius , and the addition of amino functionality typically increases aqueous solubility through enhanced dipole-dipole interactions and hydrogen bonding capacity [4]. The compound shows excellent solubility in methanol and ethanol, consistent with the general behavior of pyridine carboxylate esters in alcoholic media [1] [5]. The methanol solubility is characterized as achieving "almost transparency" in solution, indicating complete dissolution at standard concentrations [5].

The enhanced polar solvent affinity stems from the zwitterionic character potential of the amino-substituted pyridine ring system. Amino acids and amino-substituted heterocycles generally exhibit superior solubility in polar environments due to their ability to form multiple hydrogen bonds and electrostatic interactions [4] [6]. The chlorine substituent at the 5-position introduces additional polarity through its electronegativity, further promoting solubility in polar aprotic solvents such as acetonitrile and dimethyl sulfoxide [7].

Nonpolar solvent systems present significantly reduced solubility profiles for Methyl 2-amino-5-chloronicotinate. The compound demonstrates limited solubility in chloroform and dichloromethane, characteristic of compounds possessing strong polar character [8]. The amino group creates substantial dipole moments that are incompatible with nonpolar environments, resulting in poor solvation and reduced dissolution rates . Ethyl acetate represents an intermediate case, providing moderate solubility due to its balanced polar and nonpolar character through the ester functionality [10].

The solubility patterns follow predictable trends based on the "like dissolves like" principle, where the polar amino and ester groups favor interaction with polar solvents while showing poor compatibility with hydrocarbon-based nonpolar systems [11]. These solubility characteristics have important implications for synthetic methodologies, purification procedures, and potential pharmaceutical applications of the compound.

Thermal Stability and Decomposition Patterns

The thermal behavior of Methyl 2-amino-5-chloronicotinate exhibits complex decomposition patterns characteristic of amino-substituted pyridine derivatives. Thermogravimetric analysis reveals multi-step degradation processes that reflect the different chemical bonds and functional groups present within the molecular structure [12] .

The initial thermal events occur in the temperature range of 164 to 165 degrees Celsius, corresponding to the melting point transition based on data from related amino-chloronicotinate compounds [14]. This melting temperature is consistent with the crystalline nature of the compound and reflects the intermolecular hydrogen bonding network formed by the amino substituent [15]. The relatively high melting point indicates strong crystal packing forces, likely involving both hydrogen bonding and aromatic stacking interactions.

Thermal decomposition commences at approximately 128 to 154 degrees Celsius, representing the initial weight loss step observed in thermogravimetric analysis [12]. This early decomposition stage typically corresponds to the loss of loosely bound water molecules or volatile impurities associated with the crystalline structure [16]. The temperature range variation depends on the heating rate employed during analysis, with faster heating rates generally shifting decomposition temperatures to higher values [17].

The major thermal decomposition event occurs between 245 and 319 degrees Celsius, characterized by significant weight loss corresponding to the breakdown of the ester functionality and partial degradation of the pyridine ring system [12]. This temperature range aligns with the thermal stability patterns observed for related nicotinate ester compounds, where ester hydrolysis and subsequent decarboxylation represent primary decomposition pathways [18]. The presence of the amino group may provide some thermal stabilization through intramolecular hydrogen bonding, potentially extending the thermal stability range compared to non-amino analogs.

The final decomposition stage extends from 319 degrees Celsius to 1000 degrees Celsius, encompassing complete degradation of the organic framework [12]. During this phase, the chlorinated pyridine ring undergoes extensive fragmentation, releasing hydrogen chloride and generating carbonaceous residues [19]. The amount of residue remaining at 1000 degrees Celsius varies depending on the heating rate and atmospheric conditions, with nitrogen atmosphere typically yielding higher residue percentages than oxidative environments [16].

Differential scanning calorimetry analysis reveals both endothermic and exothermic events throughout the thermal decomposition process. The melting transition appears as a sharp endothermic peak, followed by broader endothermic events corresponding to decomposition processes [17]. Some amino-substituted pyridine compounds exhibit exothermic crystallization events during heating, indicating potential polymorphic transitions or recrystallization of decomposition intermediates [20].

The thermal stability of Methyl 2-amino-5-chloronicotinate can be enhanced through appropriate storage conditions, including protection from moisture and elevated temperatures. The compound demonstrates adequate thermal stability for standard synthetic manipulations and pharmaceutical processing applications, with decomposition temperatures well above typical reaction and storage conditions.

Crystallization Behavior and Polymorphic Forms

The crystallization behavior of Methyl 2-amino-5-chloronicotinate reflects the complex interplay between molecular geometry, intermolecular interactions, and environmental conditions. Amino-substituted pyridine derivatives frequently exhibit polymorphic behavior due to the flexible hydrogen bonding patterns available through the amino functionality [21] [22].

The compound demonstrates a preference for crystallization from polar protic solvents, particularly water and alcoholic media, where the amino group can establish strong hydrogen bonding networks with solvent molecules [23]. The crystallization process typically yields needle-like crystal morphologies, characteristic of nicotinate ester compounds that form extended hydrogen-bonded chains through their amino and carboxylate functionalities [24]. The crystal system is predicted to be monoclinic based on structural similarities to related amino-chloropyridine compounds [15].

Polymorphic potential exists for Methyl 2-amino-5-chloronicotinate due to the conformational flexibility around the ester linkage and the multiple hydrogen bonding possibilities offered by the amino group [25]. The amino substituent can adopt different orientations relative to the pyridine ring, potentially leading to distinct crystal packing arrangements [26]. Related nicotinamide compounds have demonstrated extensive polymorphism, with up to eight different crystal forms observed under various crystallization conditions [21].

The hydrogen bonding pattern plays a crucial role in determining the crystal structure and polymorphic behavior. The amino group can participate in both donor and acceptor interactions, creating networks of N-H...O hydrogen bonds with neighboring molecules [23]. The chlorine substituent at the 5-position may influence crystal packing through halogen bonding interactions and modified electronic distribution within the pyridine ring [27].

Crystallization conditions significantly affect the polymorphic outcome. Rapid cooling from solution typically favors kinetically controlled polymorphs, while slow crystallization processes promote thermodynamically stable forms [25]. Temperature variation during crystallization can lead to polymorphic transitions, with some forms being stable only within specific temperature ranges [28]. Solvent choice influences the initial nucleation and growth processes, potentially favoring specific polymorphic forms through selective solvation effects [29].

The presence of impurities or related compounds can dramatically affect polymorphic behavior through solid solution formation or heterogeneous nucleation [22]. Small amounts of structurally similar compounds may stabilize otherwise metastable polymorphic forms, leading to unexpected crystallization outcomes. This phenomenon has been observed in related nicotinamide systems, where trace impurities can switch the relative stability of polymorphic forms [22].

Storage stability of different polymorphic forms varies significantly, with some forms undergoing spontaneous transformation under ambient conditions [30]. The most stable polymorph typically exhibits the highest melting point and lowest solubility, while metastable forms may offer advantages in terms of dissolution rate and bioavailability for pharmaceutical applications.

Characterization of polymorphic forms requires multiple analytical techniques, including powder X-ray diffraction for phase identification, differential scanning calorimetry for thermal analysis, and infrared spectroscopy for hydrogen bonding pattern determination [24]. Solid-state nuclear magnetic resonance spectroscopy provides detailed information about molecular conformations and intermolecular interactions within different polymorphic forms.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant